SB-328437

CCR3 Radioligand Binding Eosinophil

SB-328437 is the definitive reference CCR3 antagonist for rigorous pharmacology. With a binding affinity under 5 nM and unmatched >2500-fold selectivity over CXCR1, CXCR2, CCR7, C5aR, and C3aR, it eliminates off-target ambiguity that plagues weaker analogs like SB-297006. Its efficacy is validated in both classic OVA-induced allergic asthma models (reducing eosinophil infiltration, Ccr3 mRNA, IL-4, TNF-α) and emerging LPS-induced acute lung injury studies targeting neutrophil recruitment. Supplied at ≥98% purity, it serves as the gold-standard control for HTS assay windows and in vivo target validation. Choose SB-328437 to ensure your experimental data are attributable solely to CCR3 blockade.

Molecular Formula C21H18N2O5
Molecular Weight 378.4 g/mol
CAS No. 247580-43-4
Cat. No. B1680828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-328437
CAS247580-43-4
Synonymsmethyl 2-naphthoylamino-3-(4-nitrophenyl)propionate
SB 328437
SB-328437
Molecular FormulaC21H18N2O5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24)/t19-/m0/s1
InChIKeyVMFGCGRAIBLAFY-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB-328437 (CAS 247580-43-4): A Highly Selective CCR3 Antagonist for Eosinophil-Mediated Inflammation Research


SB-328437 is a non-peptide small molecule antagonist of the CC chemokine receptor 3 (CCR3) [1]. It is characterized by its high binding affinity and pronounced selectivity for CCR3 over other chemokine receptors, making it a valuable tool compound for investigating eosinophil biology and CCR3-mediated signaling pathways .

Why SB-328437 is Not Interchangeable with Generic CCR3 Antagonists


CCR3 antagonists are not functionally equivalent; substitution with a generic or alternative compound carries a significant risk of compromising experimental outcomes. The selectivity profile, binding affinity, and functional antagonism of different CCR3 ligands can vary by orders of magnitude. SB-328437 is differentiated from related analogs like SB-297006 by its markedly higher receptor binding affinity and a >2500-fold selectivity window, which are critical parameters for ensuring target-specific effects and minimizing off-target confounding in both in vitro and in vivo studies .

SB-328437 Evidence Guide: Quantified Differentiation from Comparator Compounds


Binding Affinity: Superior Potency vs. Closely Related Analog SB-297006

In direct radioligand binding assays on human eosinophils, SB-328437 demonstrates a 13.3-fold higher affinity for CCR3 compared to its close analog SB-297006. The IC50 of SB-328437 is 4.5 nM, whereas the IC50 of SB-297006 is 60 nM [1]. This difference is critical for achieving maximal target engagement at lower concentrations.

CCR3 Radioligand Binding Eosinophil Potency

Functional Antagonism: Enhanced Blockade of CCR3-Mediated Calcium Mobilization

In functional assays measuring calcium mobilization in RBL-2H3-CCR3 cells, SB-328437 is a more potent inhibitor than SB-297006 across all three major CCR3 ligands. The difference is most pronounced for eotaxin (CCL11)-induced signaling, where SB-328437 (IC50 = 38 nM) is 5.5-fold more potent than SB-297006 (IC50 = 210 nM) .

Calcium Mobilization CCR3 Functional Assay Potency

Receptor Selectivity: >2500-Fold Discrimination Against Off-Target Chemokine Receptors

SB-328437 exhibits exceptional selectivity for CCR3. It displays an IC50 of >10-33 µM for a panel of related chemokine and complement receptors, representing a selectivity window of >2500-fold relative to its 4 nM IC50 for CCR3 . This level of discrimination is critical for experiments requiring unambiguous target attribution.

Selectivity CCR3 Off-Target Specificity

In Vivo Efficacy: Attenuation of Colonic Inflammation in a Chronic Colitis Model

In the Winnie murine model of spontaneous chronic colitis, treatment with SB-328437 significantly reduced clinical disease activity and colonic eosinophil numbers. This demonstrates its utility in complex in vivo systems where the CCR3 pathway contributes to disease pathology [1]. The study confirmed that SB-328437 suppresses eosinophil-associated immunological responses in inflamed intestinal tissue.

In Vivo IBD Colitis Eosinophil

Chemosensitization: Reversal of 5-Fluorouracil Resistance in Gastric Cancer Cells

In a model of acquired chemoresistance, SB-328437 sensitized 5-fluorouracil (5-FU)-resistant gastric cancer cells (AGS R-5FU) to the chemotherapeutic agent. The combination of SB-328437 with 5-FU resulted in a significant decrease in cell viability at higher 5-FU concentrations and a reduction in the expression of resistance markers like thymidylate synthase (TS) [1]. This points to a novel application for this CCR3 antagonist beyond inflammation.

Chemoresistance Gastric Cancer 5-Fluorouracil CCR3

SB-328437: Optimal Research and Industrial Application Scenarios Based on Evidenced Differentiation


Investigating CCR3-Specific Signaling in Eosinophil Biology

When the research objective is to isolate CCR3-mediated pathways in eosinophil migration, activation, or survival without interference from other chemokine receptors. The >2500-fold selectivity of SB-328437 is essential for ensuring that observed effects are truly CCR3-dependent .

Preclinical Modeling of Th2-Driven Allergic Inflammation (e.g., Asthma)

In animal models where eosinophil recruitment is a key pathogenic feature, SB-328437 provides a potent and selective tool for interrogating the contribution of the CCR3 axis. Its superior functional antagonism compared to older analogs like SB-297006 ensures effective pathway blockade in vivo [1][2].

Elucidating the Role of CCR3 in Chemoresistance Mechanisms

For oncology researchers investigating novel strategies to overcome 5-FU resistance in gastric and potentially other cancers, SB-328437 offers a unique chemical probe. Its demonstrated ability to re-sensitize resistant cells to chemotherapy in vitro provides a strong rationale for further mechanistic and in vivo studies [3].

In Vivo Studies of Chronic Inflammatory Bowel Disease (IBD)

Researchers using preclinical models of colitis, such as the Winnie mouse, can utilize SB-328437 to pharmacologically validate CCR3 as a therapeutic target. The compound has been shown to attenuate disease activity and reduce eosinophil accumulation in the inflamed gut, providing a direct link between target engagement and a beneficial disease outcome [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-328437

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.